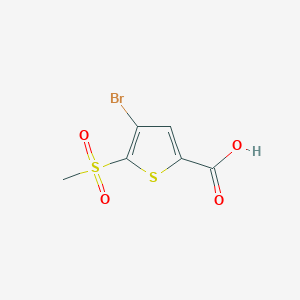
4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is an organic compound with the molecular formula C(_6)H(_5)BrO(_4)S(_2) It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by sulfonylation and carboxylation. . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanesulfonyl chloride for sulfonylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action for 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative without the bromine and methanesulfonyl groups.
5-Bromothiophene-2-carboxylic acid: Lacks the methanesulfonyl group.
4-Methanesulfonylthiophene-2-carboxylic acid: Lacks the bromine atom.
Propriétés
Formule moléculaire |
C6H5BrO4S2 |
|---|---|
Poids moléculaire |
285.1 g/mol |
Nom IUPAC |
4-bromo-5-methylsulfonylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrO4S2/c1-13(10,11)6-3(7)2-4(12-6)5(8)9/h2H,1H3,(H,8,9) |
Clé InChI |
APWUOODXRKVZKB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=C(S1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


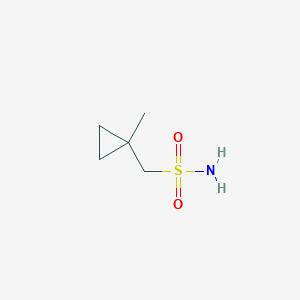
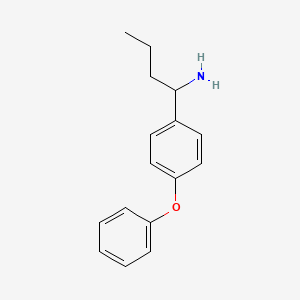
![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
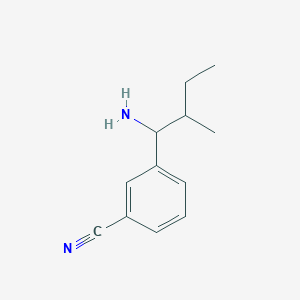
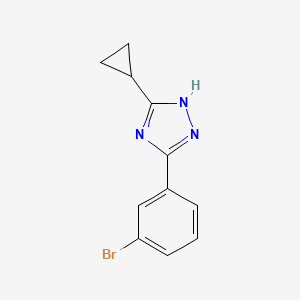
![1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13174774.png)
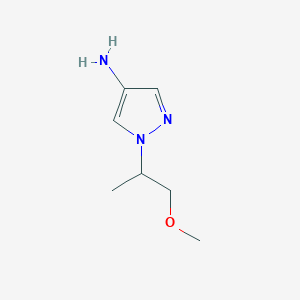

![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
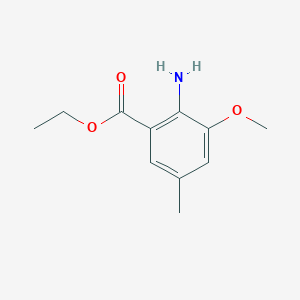
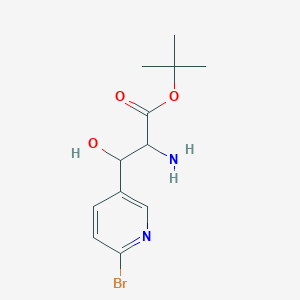

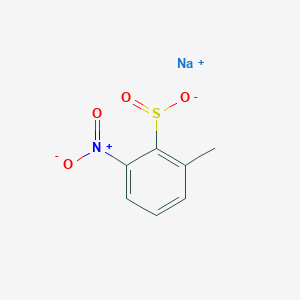
![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
